mTOR is a crucial protein kinase involved in regulating cell growth, proliferation, and metabolism [PubChem]. WYE-125132 acts as an ATP-competitive inhibitor of mTOR. This means it binds to the ATP binding site of mTOR, preventing ATP (adenosine triphosphate) from binding and thereby halting the protein's activity [National Institutes of Health National Library of Medicine, WYE-125132 [substance], PubChem CID 25260757, ].
WYE-125132 demonstrates high potency and selectivity for mTOR compared to other related kinases, such as PI3Ks (phosphatidylinositol 3-kinases) [ECHEMI Fine Chemicals, N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea, ]. This makes it a valuable research tool for studying the specific role of mTOR in various cellular processes.
WYE-125132, also referred to as WYE-132, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It is classified as an ATP-competitive inhibitor, demonstrating an inhibitory concentration (IC50) of approximately 0.19 nM, which signifies its high potency in blocking mTOR signaling pathways . This compound has garnered attention in the field of cancer research due to its ability to impede cell growth and survival by disrupting critical signaling pathways involved in cellular metabolism, growth, and proliferation.
WYE-125132 has demonstrated significant biological activity in various preclinical models. Its effectiveness as an antitumor agent has been highlighted in studies comparing it to other mTOR inhibitors. Notably, WYE-125132 exhibits a stronger inhibition of cancer cell growth compared to rapalogs like temsirolimus .
In vitro studies have shown that WYE-125132 can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound has been evaluated for its potential synergistic effects when combined with other chemotherapeutic agents, further enhancing its therapeutic efficacy .
Due to its complex structure, detailed synthetic procedures are typically proprietary or found in specialized literature.
Interaction studies involving WYE-125132 have focused on its effects on various cellular pathways and its potential interactions with other drugs. Notable findings include:
WYE-125132 shares structural similarities with several other mTOR inhibitors but stands out due to its unique potency and dual inhibition profile. Here are some similar compounds:
Compound Name | Mechanism | IC50 (nM) | Notable Features |
---|---|---|---|
Temsirolimus | mTORC1 Inhibitor | ~25 | First-generation rapalog; less potent than WYE-125132 |
Everolimus | mTORC1 Inhibitor | ~0.5 | Used clinically; primarily affects mTORC1 |
Rapamycin | mTORC1 Inhibitor | ~0.1 | Natural product; strong anti-tumor activity |
AZD8055 | Dual mTOR Inhibitor | ~10 | Selective for both mTORC1 and mTORC2 |
WYE-125132's unique profile as a highly potent dual inhibitor makes it a valuable candidate for further research and potential clinical applications in oncology .
The mammalian target of rapamycin signaling pathway represents a fundamental cellular control system that integrates diverse environmental signals to regulate cell growth, proliferation, and metabolism [1] [2]. The mechanistic target of rapamycin protein functions as the catalytic core of two structurally and functionally distinct multiprotein complexes: mTOR Complex 1 and mTOR Complex 2 [1] [3] [4]. These complexes serve as master regulators of numerous cellular processes, including protein synthesis, autophagy, lipid metabolism, and cellular responses to nutrient availability and energy status [2] [5].
The mTOR kinase belongs to the phosphatidylinositol 3-kinase-related kinase family, functioning as an evolutionarily conserved serine-threonine protein kinase [2] [4]. This atypical kinase responds to diverse mitogens, growth factors, and nutrients to control cellular functions such as cell growth, proliferation, development, memory formation, angiogenesis, and both innate and adaptive immune responses [2]. Dysregulation of the mTOR pathway occurs frequently in various cancers and genetic disorders, including tuberous sclerosis complex and cystic kidney disease [2].
mTOR Complex 1 comprises multiple protein subunits that form a sophisticated regulatory apparatus for cellular growth control [1] [6] [7]. The complex consists of the mTOR catalytic subunit, regulatory-associated protein of mTOR (commonly known as raptor), mammalian lethal with SEC13 protein 8, PRAS40, and DEPTOR [1]. This assembly embodies the classic functions of mTOR as a nutrient, energy, and redox sensor, alongside its role as a controller of protein synthesis [1].
The structural organization of mTORC1 reveals a hollow rhomboid architecture with overall dimensions of approximately 280 × 210 × 130 ų [7]. The complex adopts a two-fold symmetry with the central core primarily formed by two mTOR molecules [7]. The mTOR kinase contains the N-terminal "Horn" and "Bridge" domains followed by the FAT, FRB, and kinase domains [8]. The active site is highly recessed owing to the FKBP12-rapamycin-binding domain and an inhibitory helix protruding from the catalytic cleft [9].
mTORC1 integrates signals from multiple upstream pathways to control protein synthesis through direct phosphorylation of key downstream substrates [1] [6]. The primary targets include ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [1]. The complex responds to insulin, growth factors, phosphatidic acid, specific amino acids and their derivatives, mechanical stimuli, and oxidative stress [1]. Recent evidence demonstrates that cellular bicarbonate metabolism can also be regulated by mTORC1 signaling [1].
mTOR Complex 2 represents an acutely rapamycin-insensitive protein complex that regulates cell proliferation and survival, cell migration, and cytoskeletal remodeling [3] [10]. The complex consists of seven protein subunits, including the catalytic mTOR subunit, DEP domain containing mTOR-interacting protein, mammalian lethal with sec-13 protein 8, and TTI1/TEL2 complex, which are shared by both mTORC2 and mTORC1 [3] [11]. The mTORC2-specific components include rapamycin-insensitive companion of mTOR, mammalian stress-activated protein kinase interacting protein 1, and protein observed with rictor 1 and 2 [3].
The structural architecture of mTORC2 resembles a three-dimensional rhombus with tightly packed protein units compared to mTORC1 [12] [10]. The complex forms dimers of their multi-subunit assemblies, similar to mTORC1 organization [10]. The distance between mTOR FAT domains in mTORC2 is reduced compared to mTORC1, contributing to distinct functional properties [8]. The catalytic site in mTORC2 closely resembles the catalytic site in mTORC1 without Rheb-mediated activation, suggesting alternative activation mechanisms for mTORC2 [8].
mTORC2 functions as an important regulator in the organization of the actin cytoskeleton through stimulation of F-actin stress fibers, paxillin, RhoA, Rac1, Cdc42, and protein kinase C α [3]. The complex regulates cellular proliferation and metabolism through regulation of insulin-like growth factor 1 receptor, insulin receptor, protein kinase B/AKT, and serum- and glucocorticoid-induced protein kinase [3]. mTORC2 phosphorylates AKT at serine residue S473 and serine residue S450, with S473 phosphorylation stimulating AKT phosphorylation at threonine T308 residue by PDK1, leading to full AKT activation [3].
WYE-125132 functions as a highly potent, ATP-competitive inhibitor of the mTOR kinase with exceptional specificity for its target enzyme [13] [14] [15]. The compound achieves its inhibitory effects through direct competition with ATP for binding to the active site of the mTOR kinase domain, representing a fundamentally different mechanism from allosteric inhibitors such as rapamycin [14] [15]. This ATP-competitive mechanism enables WYE-125132 to achieve complete inhibition of both mTORC1 and mTORC2 complexes, unlike rapamycin which only partially inhibits mTORC1 and has no direct effect on mTORC2 [14] [15].
The binding site interactions of WYE-125132 with the mTOR kinase involve direct occupancy of the ATP-binding pocket within the catalytic domain [14] [9]. The mTOR kinase domain exhibits a typical bilobal structure consisting of an N-terminal lobe and a larger C-terminal lobe, with a cleft between the two lobes that normally accommodates ATP [9]. The catalytic site is highly recessed due to the FKBP12-rapamycin-binding domain and structural elements that restrict access to the active site [9].
WYE-125132 accesses this restricted active site through its pyrazolopyrimidine core structure, which is specifically designed to fit within the ATP-binding pocket [13] [14]. The compound's molecular structure includes a bridged morpholine substituent that contributes to its binding affinity and selectivity [14]. The active site residues and conformational changes underlying inhibitor potency and specificity have been characterized through structural studies of mTOR complexes [9].
The FRB domain acts as a gatekeeper, with its rapamycin-binding site interacting with substrates to grant them access to the restricted active site [9]. WYE-125132 bypasses this gatekeeper mechanism through its direct ATP-competitive binding mode, enabling more complete inhibition than allosteric inhibitors [9]. The compound's binding disrupts the normal ATP-dependent phosphorylation reactions catalyzed by both mTORC1 and mTORC2 [14].
The kinetic parameters of WYE-125132 inhibition demonstrate exceptional potency against the mTOR kinase with an IC₅₀ value of 0.19 ± 0.07 nanomolar [13] [14] [15]. This remarkable potency was determined through dissociation-enhanced lanthanide fluorescent immunoassay methodology, which provides precise quantification of kinase inhibition [14] [15]. The ATP-competitive nature of inhibition was confirmed through ATP matrix assays that demonstrated competition between WYE-125132 and ATP for binding to the mTOR active site [14].
In immune-complex assays, WYE-125132 inhibited mTORC1-dependent phosphorylation of S6K1 at threonine 389 and mTORC2-dependent phosphorylation of AKT at serine 473 [14]. These inhibitory effects occurred with effective dose 50 values in the low nanomolar range in cellular systems [14]. The compound demonstrated dose-dependent inhibition of these key phosphorylation events in insulin-like growth factor-I-induced Rat1 cells, PIK3CA mutant MDA361 cells, and PTEN-null U87MG cells [14].
The kinetic profile of WYE-125132 reveals rapid onset of inhibition with sustained effects on mTOR signaling. In cellular studies, significant inhibition of mTOR substrates was observed within one hour of treatment, with complete suppression of phosphorylation at multiple sites on 4E-BP1, including the rapamycin-resistant threonine 37/46 sites [14]. The compound's effects on protein synthesis were measurable within three hours of treatment, with approximately 50% inhibition of global methionine incorporation observed at submicromolar concentrations [14].
The selectivity profile of WYE-125132 represents one of its most significant therapeutic advantages, demonstrating extraordinary specificity for mTOR over other related kinases [13] [14] [16]. This high degree of selectivity minimizes potential off-target effects while ensuring potent inhibition of the intended therapeutic target [13] [14].
WYE-125132 demonstrates exceptional selectivity for mTOR with an IC₅₀ of 0.19 nanomolar, establishing it as one of the most potent mTOR inhibitors reported in the literature [13] [14] [15]. This extraordinary potency was consistently demonstrated across multiple experimental systems, including recombinant enzyme assays, immune-complex assays, and cellular studies [14]. The compound's selectivity for mTOR results from its specific molecular design as a pyrazolopyrimidine derivative optimized for the unique structural features of the mTOR ATP-binding site [14] [17].
The high affinity binding of WYE-125132 to mTOR enables complete inhibition of both mTORC1 and mTORC2 at concentrations that do not significantly affect other kinases [14]. This selectivity translates into cellular systems where WYE-125132 specifically targets mTOR-dependent phosphorylation events without interfering with PI3K/PDK1 activity markers such as phospho-AKT threonine 308 [14]. The compound's ability to maintain this selectivity in complex biological systems demonstrates its potential for therapeutic applications with reduced risk of off-target toxicity [14].
The binding kinetics of WYE-125132 with mTOR have been characterized as essentially irreversible in vitro, although cellular effects suggest reversible inhibition in intact cells [18]. This apparent discrepancy may reflect differences between isolated enzyme systems and the complex cellular environment where multiple factors influence inhibitor-target interactions [18]. The sustained inhibition observed in vivo following single-dose administration supports the compound's potential for clinical development [14].
WYE-125132 exhibits greater than 5000-fold selectivity for mTOR compared to phosphatidylinositol 3-kinases, representing exceptional specificity within the PI3K-related kinase family [13] [14] [16]. This remarkable selectivity was demonstrated across all major PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [14] [16]. The high degree of selectivity over PI3K isoforms is particularly significant given the structural similarities between mTOR and PI3K kinase domains as members of the phosphatidylinositol 3-kinase-related kinase family [19] [20].
The selectivity against PI3Kα was demonstrated with IC₅₀ values greater than 1179 nanomolar, representing more than 6000-fold selectivity compared to mTOR [16]. For PI3Kδ, the IC₅₀ was 2380 nanomolar, indicating greater than 12,500-fold selectivity [16]. This extraordinary selectivity profile ensures that WYE-125132 can achieve complete mTOR inhibition without interfering with essential PI3K-dependent cellular functions [14].
The maintenance of PI3K selectivity in cellular systems was confirmed through analysis of phospho-AKT threonine 308, which serves as a biomarker for PI3K/PDK1 activity [14]. WYE-125132 treatment did not significantly reduce steady-state levels of phospho-AKT threonine 308 in various cancer cell lines, confirming its mTOR selectivity versus PI3K in physiologically relevant systems [14]. This selective targeting pattern distinguishes WYE-125132 from dual PI3K/mTOR inhibitors and provides a more focused therapeutic approach [14].
WYE-125132 demonstrates high selectivity against other PI3K-related kinases, including human SMG1 and ATR, with greater than 5000-fold selectivity compared to mTOR [14] [16]. Against hSMG1, the compound showed an IC₅₀ of 1250 nanomolar, representing greater than 6500-fold selectivity over mTOR [16]. For ATR, the IC₅₀ was greater than 950 nanomolar, indicating more than 5000-fold selectivity [14] [16].
The selectivity profile extends beyond PI3K-related kinases to encompass the broader kinome, with WYE-125132 showing minimal activity against a panel of 230 protein kinases tested [14] [16]. This kinome-wide selectivity screen demonstrated that WYE-125132 was largely inactive against diverse protein kinases outside the mTOR target, supporting its potential for clinical development with reduced risk of off-target effects [14].
The comprehensive selectivity profiling included assessment against various classes of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and lipid kinases [14]. The compound's exceptional selectivity profile distinguishes it from many other kinase inhibitors that often exhibit significant cross-reactivity with related enzymes [14]. This selectivity advantage potentially translates into improved therapeutic index and reduced toxicity in clinical applications [14].